m-PEG4-NHS ester

Catalog No.
S536160
CAS No.
622405-78-1
M.F
C14H23NO8
M. Wt
333.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-NHS ester

CAS Number

622405-78-1

Product Name

m-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C14H23NO8

Molecular Weight

333.34

InChI

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3

InChI Key

MAYFFZZPEREGBQ-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG4-NHS ester

Description

The exact mass of the compound m-PEG4-NHS ester is 333.1424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG4-NHS ester, or methoxy poly(ethylene glycol) 4 N-hydroxysuccinimide ester, is a water-soluble compound characterized by its polyethylene glycol (PEG) backbone and an N-hydroxysuccinimide (NHS) ester functional group. This structure allows it to efficiently react with primary amines, making it a valuable tool in bioconjugation applications. The compound's hydrophilic nature enhances solubility in aqueous environments, which is particularly beneficial for biological applications where aggregation of proteins is a concern .

The primary reaction involving m-PEG4-NHS ester is the formation of covalent bonds with primary amines. The NHS group reacts with the amine to form a stable amide bond, which is essential for creating conjugates in various biochemical applications. This reaction typically occurs at physiological pH (around 7-9), ensuring compatibility with biological systems. The stability of the NHS ester under various conditions makes it a preferred choice for labeling and modifying biomolecules .

m-PEG4-NHS ester exhibits significant biological activity due to its ability to selectively modify proteins and peptides. By attaching m-PEG4-NHS ester to biomolecules, researchers can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. Its application in drug delivery systems and therapeutic agents has been widely studied, particularly in the development of targeted therapies such as PROTACs (proteolysis-targeting chimeras) .

The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy poly(ethylene glycol) with N-hydroxysuccinimide in the presence of a coupling agent. This process can be summarized as follows:

  • Starting Materials: Methoxy poly(ethylene glycol) and N-hydroxysuccinimide.
  • Coupling Agent: A common choice is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid group of NHS for reaction with the hydroxyl group of PEG.
  • Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide or dichloromethane under controlled temperature conditions.
  • Purification: The resulting product is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .

m-PEG4-NHS ester has a wide range of applications, including:

  • Protein Labeling: Used for attaching fluorescent dyes or biotin to proteins for detection and purification.
  • Drug Development: Serves as a linker in the synthesis of bioconjugates for targeted drug delivery.
  • Surface Modification: Enhances the properties of surfaces in biomedical devices by creating a hydrophilic layer that reduces protein adsorption.
  • PROTACs Synthesis: Acts as a linker in the development of PROTACs, facilitating targeted degradation of specific proteins .

Studies on m-PEG4-NHS ester interactions focus on its reactivity with primary amines found in proteins and peptides. The efficiency of these interactions can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles. Research has shown that m-PEG4-NHS ester can effectively label lysine residues on proteins, allowing for detailed studies on protein function and interactions .

Several compounds share similarities with m-PEG4-NHS ester, particularly in their functionality as linkers or labeling agents. Below is a comparison highlighting their unique features:

Compound NameStructure/FunctionalityUnique Features
Methyltetrazine-PEG4-NHS EsterAmine-reactive labeling reagentEnhanced water solubility; specific reactivity with primary amines .
DBCO-PEG4-NHS EsterClick chemistry reagentUtilizes strain-promoted azide-alkyne cycloaddition for bioconjugation .
NHS-PEG3-BiotinBiotinylation agentIncorporates biotin for strong binding to streptavidin .

Each compound offers distinct advantages depending on the specific application, but m-PEG4-NHS ester stands out due to its balance of solubility, reactivity, and versatility in various biochemical contexts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Exact Mass

333.1424

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types